molecular formula C14H10Cl3NO2 B11940592 N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 626239-01-8

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No.: B11940592
CAS No.: 626239-01-8
M. Wt: 330.6 g/mol
InChI Key: STLINPJTOKHSCB-UHFFFAOYSA-N
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Description

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide is a chemical compound with the molecular formula C14H10Cl3NO2 and a molecular weight of 330.6 g/mol . It is known for its unique structure, which includes a phenyl group, a trichlorophenoxy group, and an acetamide group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide typically involves the reaction of 2,4,6-trichlorophenol with phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
  • N-phenyl-2-(2,4-dichlorophenoxy)acetamide
  • N-phenyl-2-(2,6-dichlorophenoxy)acetamide

Uniqueness

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the presence of three chlorine atoms on the phenoxy group, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research .

Properties

CAS No.

626239-01-8

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.6 g/mol

IUPAC Name

N-phenyl-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C14H10Cl3NO2/c15-9-6-11(16)14(12(17)7-9)20-8-13(19)18-10-4-2-1-3-5-10/h1-7H,8H2,(H,18,19)

InChI Key

STLINPJTOKHSCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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